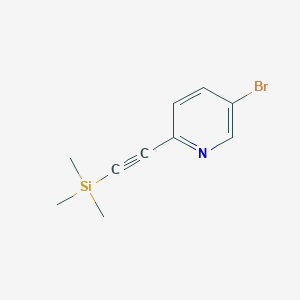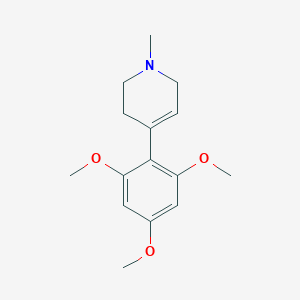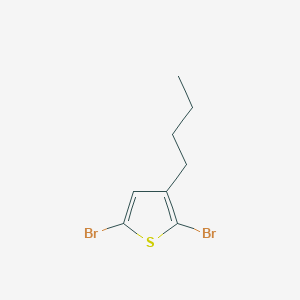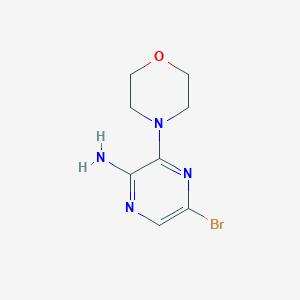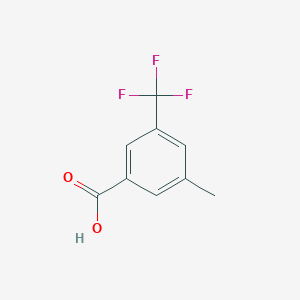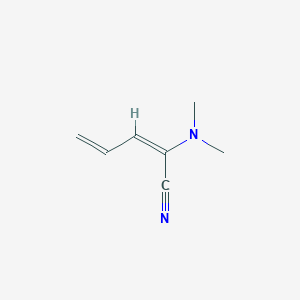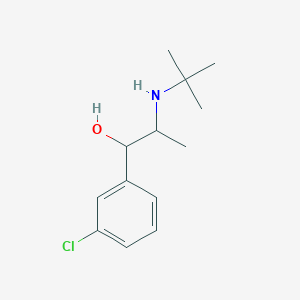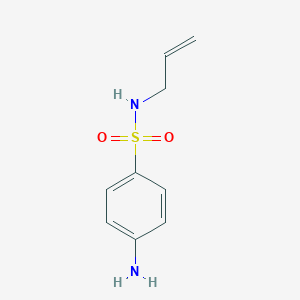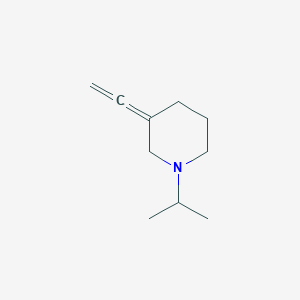
3-Fluoromethyl ofloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoromethyl ofloxacin is a synthetic antibiotic that has been developed as a potential treatment for bacterial infections. It is a derivative of ofloxacin, which is a broad-spectrum antibiotic that is commonly used to treat a variety of bacterial infections. The addition of the fluoromethyl group to ofloxacin has been shown to increase its potency and selectivity, making it a promising candidate for further development.
Mécanisme D'action
The mechanism of action of 3-Fluoromethyl ofloxacin is similar to that of other fluoroquinolone antibiotics. It works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and transcription. By interfering with these processes, this compound prevents the bacteria from proliferating and ultimately leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it has a high affinity for bacterial DNA gyrase and topoisomerase IV, and that it is rapidly taken up by bacterial cells. In vivo studies have shown that it is well-tolerated in animals, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Fluoromethyl ofloxacin for lab experiments is its broad-spectrum activity against a wide range of bacterial pathogens. This makes it a useful tool for studying the mechanisms of bacterial pathogenesis and for screening potential antibacterial agents. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the activity of natural antibacterial agents.
Orientations Futures
There are several potential future directions for research on 3-Fluoromethyl ofloxacin. One area of interest is the development of new derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans, in order to determine its potential as a clinical antibiotic. Additionally, research on the mechanisms of bacterial resistance to this compound could provide insights into new strategies for combating antibiotic resistance.
Méthodes De Synthèse
The synthesis of 3-Fluoromethyl ofloxacin involves the reaction of ofloxacin with a fluoromethylating agent. The reaction is typically carried out under mild conditions, using a suitable solvent and a catalyst to facilitate the reaction. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-Fluoromethyl ofloxacin has been the subject of extensive scientific research, with a particular focus on its antibacterial properties. Studies have shown that it is effective against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. It has also been shown to have a lower propensity for inducing bacterial resistance than other antibiotics, making it a potentially valuable addition to the arsenal of antibiotics available to clinicians.
Propriétés
Numéro CAS |
113472-55-2 |
|---|---|
Formule moléculaire |
C18H19F2N3O4 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
7-fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H19F2N3O4/c1-21-2-4-22(5-3-21)15-13(20)6-11-14-17(15)27-9-10(7-19)23(14)8-12(16(11)24)18(25)26/h6,8,10H,2-5,7,9H2,1H3,(H,25,26) |
Clé InChI |
FMJGSQONNDISRF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)CF)F |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)CF)F |
Synonymes |
3-fluoromethyl ofloxacin 9-fluoro-3-fluoromethyl-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)(1,4)-benzoxazine-6-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
